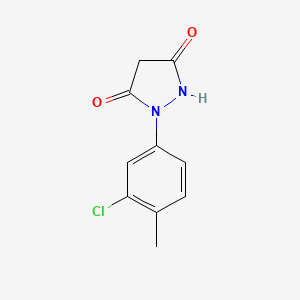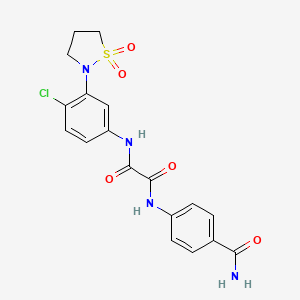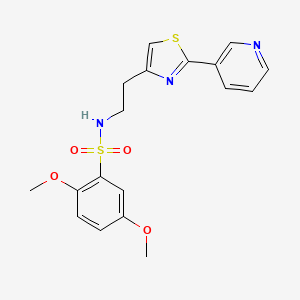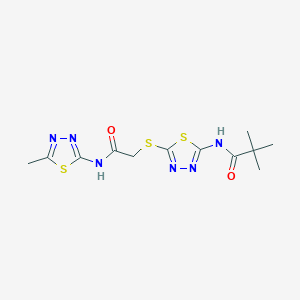
1-(3-Chlor-4-methylphenyl)pyrazolidin-3,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione” is a compound that belongs to the class of pyrazolidine diones . Pyrazolidine diones are a type of nitrogen-containing heterocycles, which are widely used in medicinal chemistry . The compound has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione” likely involves a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds . The structure also includes a 3-chloro-4-methylphenyl group attached to the pyrazolidine ring .Wissenschaftliche Forschungsanwendungen
Urease-Hemmung
Urease ist ein Enzym, das für verschiedene Gesundheitsprobleme verantwortlich ist, darunter Katheterverkalkung, Nierensteinbildung und hepatisches Koma. Forscher haben eine Reihe von 1-Aroyl-3-[3-Chlor-2-methylphenyl]thioharnstoff-Hybriden synthetisiert, die diese Verbindung enthalten. Diese Derivate zeigen eine potente Anti-Urease-Aktivität mit IC50-Werten im Bereich von 0,0019 μM bis 0,0532 μM . Unter ihnen sticht Verbindung 4i als der effektivste Inhibitor hervor.
Pharmazeutische Chemie
Das Thioureaskonstrukt spielt eine entscheidende Rolle in der pharmazeutischen Chemie. Durch die Integration dieser Verbindung in neuartige Strukturen streben Wissenschaftler danach, effizientere Medikamente und Therapeutika zu entwickeln .
Chirale stationäre Phasen in der HPLC
Eine verwandte Verbindung, 3-Chlor-5-methylphenylcarbamát, wurde erfolgreich an β-Cyclodextrin-modifizierten Silikapartikeln gebunden. Diese chirale stationäre Phase (CSP) findet Anwendung in der Hochleistungsflüssigkeitschromatographie (HPLC) unter verschiedenen mobilen Phasen, einschließlich Normalphasen-, Umkehrphasen- und polaren organischen Bedingungen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrazolidine-3,5-dione derivatives, which include this compound, have been associated with diverse biological activities .
Mode of Action
It is suggested that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation and pain, with an IC50 value of 1 µM . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and proteins, thereby modulating their activity .
Cellular Effects
The effects of 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione on cells are diverse and depend on the specific cellular context. It has been shown to induce early cellular apoptosis via activation of caspases-9/3 in MGC-803 cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit COX-2, suggesting that it may exert its effects by binding to this enzyme and inhibiting its activity .
Temporal Effects in Laboratory Settings
Given its demonstrated effects on cellular processes, it is likely that the compound’s effects may change over time due to factors such as its stability, degradation, and long-term effects on cellular function .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFLCPJNPSIUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2570008.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2570009.png)

![ethyl 2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2570011.png)
![7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2570012.png)
![4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2570015.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2570017.png)


![N-(3,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570021.png)
![3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B2570022.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2570025.png)


